molecular formula C19H17NO4 B1417939 (1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid CAS No. 642995-15-1

(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid

Cat. No.: B1417939
CAS No.: 642995-15-1
M. Wt: 323.3 g/mol
InChI Key: RPVXICJCKYVHHZ-CZUORRHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature Framework

The International Union of Pure and Applied Chemistry nomenclature for (1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid follows established conventions for complex polycyclic compounds containing multiple functional groups. The systematic name incorporates several key structural elements: the benzo[f]isoindole heterocyclic system, the dioxo substituents indicating carbonyl functionalities, and the cyclohexanecarboxylic acid component with specified stereochemistry. Alternative nomenclature designations include "2-(Naphthalene-2,3-dicarboximido)cyclohexanecarboxylic acid" which emphasizes the naphthalene-derived portion of the molecular framework.

The compound's nomenclature reflects the fusion of a naphthalene ring system with an isoindole core, creating the benzo[f]isoindole heterocycle. This structural motif represents an extended aromatic system where the benzo fusion occurs at the f-position relative to the isoindole nitrogen atom. The systematic naming convention requires explicit designation of the fusion position to distinguish it from other possible benzo-fused isoindole isomers.

Stereochemical Configuration Analysis

The (1R,2R) stereochemical designation indicates the absolute configuration of the two chiral centers present in the cyclohexane ring system. This configuration represents a trans-diaxial arrangement where both the carboxylic acid group and the benzo[f]isoindole substituent occupy axial positions on opposite faces of the cyclohexane ring. The stereochemical specification follows Cahn-Ingold-Prelog priority rules, with the R configuration at both the C1 and C2 positions establishing the compound's three-dimensional molecular geometry.

Comparative analysis with the corresponding (1S,2S) stereoisomer, which bears Chemical Abstracts Service number 642995-16-2, reveals distinct conformational preferences and intermolecular interaction patterns. The (1S,2S) isomer exhibits identical molecular formula and molecular weight but demonstrates different crystallographic packing arrangements and potentially altered biological activity profiles due to the inverted stereochemical configuration.

Parameter (1R,2R) Configuration (1S,2S) Configuration
Chemical Abstracts Service Number 642995-15-1 642995-16-2
Molecular Formula C19H17NO4 C19H17NO4
Molecular Weight 323.34 g/mol 323.34 g/mol
Stereochemical Arrangement Trans-diaxial Trans-diaxial
Absolute Configuration (1R,2R) (1S,2S)

Properties

IUPAC Name

(1R,2R)-2-(1,3-dioxobenzo[f]isoindol-2-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-17-14-9-11-5-1-2-6-12(11)10-15(14)18(22)20(17)16-8-4-3-7-13(16)19(23)24/h1-2,5-6,9-10,13,16H,3-4,7-8H2,(H,23,24)/t13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVXICJCKYVHHZ-CZUORRHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659740
Record name (1R,2R)-2-(1,3-Dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642995-15-1
Record name (1R,2R)-2-(1,3-Dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-2-(Naphthalene-2,3-dicarboximido)cyclohexanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid is a chiral compound characterized by its unique structural features, including a cyclohexane ring and a benzo[f]isoindole moiety. Its molecular formula is C19H17NO4C_{19}H_{17}NO_{4} with a molecular weight of approximately 323.3 g/mol . This compound has garnered interest due to its potential biological activities, particularly in the context of drug discovery and development.

Structural Characteristics

The compound's structure includes:

  • Chiral Centers : The presence of chiral centers at the cyclohexane ring contributes to its optical activity.
  • Functional Groups : The carboxylic acid group suggests potential interactions with biological systems, possibly influencing enzyme activity or cellular processes .

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities:

  • Anticancer Properties : Similar compounds within the benzo[f]isoindole class have demonstrated anti-cancer effects, indicating potential therapeutic applications in oncology .
  • Enzyme Interactions : The carboxylic acid moiety may facilitate binding to enzymes, which could modulate metabolic pathways and influence cellular functions .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to its analogs:

Compound NameStructural FeaturesUnique Aspects
(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acidSimilar dioxo and cyclohexane structureDifferent stereochemistry may influence biological activity
Naphthalene-2,3-dicarboxylic acidContains naphthalene ringsLacks the cyclohexane component; used in different applications
4-Hydroxybenzoic acidSimple aromatic carboxylic acidLess complex; primarily used as a preservative

The distinct chiral configuration and the combination of dioxo and cyclohexane functionalities in this compound may lead to unique biological activities compared to these analogs .

Scientific Research Applications

Chemical Properties and Structure

The compound's structure contributes to its optical activity and potential interactions with biological targets. The presence of the carboxylic acid group suggests possible involvement in cellular processes or enzyme interactions.

Key Properties:

  • Molecular Formula: C19H17NO4
  • Molecular Weight: 323.3 g/mol
  • Density: 1.412 g/cm³
  • Solubility: Very slightly soluble in chloroform
  • Appearance: White to almost white powder or crystal

Medicinal Chemistry

Preliminary studies indicate that (1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid may exhibit various biological activities, including:

  • Anticancer Properties: Similar compounds have demonstrated anti-cancer effects, suggesting that this compound could also possess similar therapeutic potential.
  • Antimicrobial Activity: Investigations into related benzo[f]isoindole derivatives indicate potential antimicrobial effects, warranting further exploration of this compound's efficacy against various pathogens.

Drug Design and Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Researchers are interested in modifying the compound's structure to enhance its biological activity or reduce side effects.

Common Synthetic Methods:

  • Multi-step synthesis involving cyclization reactions.
  • Functional group modifications to improve solubility and bioavailability.

Potential Applications in Drug Development

The unique chiral configuration and the presence of both dioxo and cyclohexane functionalities suggest that this compound could serve as a lead compound in drug development. Its interactions with biological targets can be assessed through binding affinity studies.

Research Directions:

  • Investigation of its binding affinity with specific enzymes or receptors.
  • Evaluation of its pharmacokinetic properties to understand absorption, distribution, metabolism, and excretion.

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Types

The synthesis of this compound involves multi-step organic reactions to construct its benzo[f]isoindole core and cyclohexane-carboxylic acid framework. Key reactions include:

Cyclization to Form the Benzo[f]isoindole Core

The dioxo-isoindole moiety is typically synthesized via cyclization of naphthalene-2,3-dicarboxylic acid derivatives. For example:

  • Reagents : Phthalic anhydride derivatives, amines, or hydrazines under acidic or thermal conditions .

  • Conditions : Heating at 120–150°C in polar aprotic solvents (e.g., DMF or DMSO) .

Stereoselective Coupling of Cyclohexane and Isoindole Units

The (1R,2R) configuration is achieved through enantioselective synthesis:

  • Methods : Asymmetric catalysis (e.g., chiral ligands with palladium) or enzymatic resolution .

  • Key Step : Coupling of the cyclohexane-carboxylic acid precursor with the activated isoindole intermediate .

Carboxylic Acid Transformations

The carboxylic acid group undergoes typical acid-derived reactions:

Reaction TypeReagents/ConditionsProduct Application
Esterification Methanol/H₂SO₄, refluxMethyl ester prodrug derivatives
Amidation EDCl, HOBt, primary/secondary aminesAmides for target-binding studies
Salt Formation NaOH or HCl in aqueous ethanolWater-soluble formulations

These modifications improve solubility or enable conjugation with biomolecules .

Reactivity of the Isoindole Dione Moiety

The 1,3-dioxo group participates in:

  • Nucleophilic Acyl Substitution : Reacts with amines or alcohols under mild conditions to form imides or esters .

  • Reduction : LiAlH₄ reduces the dione to a diol, though this disrupts the aromatic system .

Keap1-Nrf2 Interaction Inhibitors

In drug discovery, derivatives of this compound are synthesized to enhance binding to Keap1 (a redox-sensitive protein):

  • Modifications : Introduction of electron-withdrawing groups (e.g., nitro or fluoro) at specific positions on the benzo[f]isoindole ring .

  • Key Reaction : Suzuki-Miyaura coupling to attach aryl boronic acids for structural diversification .

Stability Under Physiological Conditions

  • Hydrolysis : The dione ring remains stable at pH 7.4 but undergoes slow hydrolysis in strongly acidic/basic media .

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .

Comparative Reactivity of Stereoisomers

Parameter(1R,2R) Isomer(1S,2S) Isomer
Synthetic Yield 42–48% (asymmetric catalysis) 38–45% (resolution methods)
Binding Affinity Higher for Keap1 (IC₅₀ = 1.2 µM) Lower (IC₅₀ = 8.7 µM)
Solubility 0.12 mg/mL in water 0.09 mg/mL in water

Key Research Findings

  • Optimal Coupling Conditions : HATU/DIEA in DMF achieves >90% yield in amide bond formation .

  • Stereochemical Impact : The (1R,2R) configuration enhances metabolic stability compared to its enantiomer .

  • Degradation Pathways : Photooxidation of the isoindole ring occurs under UV light, necessitating dark storage .

This compound’s reactivity is central to its utility in pharmaceutical chemistry, particularly in developing targeted therapies. Further studies are needed to explore its catalytic and materials science applications.

Comparison with Similar Compounds

(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic Acid

  • Key Difference : Stereoisomerism at the cyclohexane bridgehead (1S,2S vs. 1R,2R).
  • Properties : Similar molecular weight (377.4 g/mol) but distinct optical rotation ([α]D²⁵ = −112° vs. +112° for the 1R,2R form). Used interchangeably in NMR studies for enantiomer discrimination .
  • Applications : Chiral resolving agent in nuclear magnetic resonance (NMR) spectroscopy; priced at €72.00/10 mg .

6-(1,3-Dioxoisoindol-2-yl)hexanoic Acid

  • Key Difference: Linear hexanoic acid chain instead of cyclohexane.
  • Properties : Higher flexibility due to the aliphatic chain (MW 275.3 g/mol). Lower hydrophobicity (logP ~1.8) compared to the cyclohexane analog .
  • Applications : Intermediate in polymer synthesis and prodrug design, particularly for pH-sensitive drug delivery systems .

Dimethyl 2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclopropane-1,1-dicarboxylate

  • Key Difference : Cyclopropane ring with two ester groups.
  • Properties : Smaller ring size (cyclopropane) enhances strain and reactivity. Synthesized in 94% yield via Rh-catalyzed cyclopropanation .
  • Applications : Photodynamic antimicrobial agent precursor; demonstrates enhanced reactivity in Friedel-Crafts alkylation reactions .

Functional Group Variations

(2R)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanedioic Acid

  • Key Difference : Succinic acid backbone instead of cyclohexane.
  • Properties : Dicarboxylic acid structure (MW 263.2 g/mol) with increased water solubility (logP ~0.5).
  • Applications : Chelating agent in metal-catalyzed reactions and biodegradable materials .

2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic Acid

  • Key Difference: Acetic acid linker fused to a larger benzo[de]isoquinoline system.
  • Properties : Extended aromaticity (MW 295.3 g/mol) enhances UV absorbance (λmax = 320 nm).
  • Applications : Fluorescent probe development and photosensitizer in photodynamic therapy .

Pharmacologically Relevant Derivatives

(1S,2R)-2-{[(1S)-1-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}cyclohexanecarboxylic Acid

  • Key Difference: Incorporation of a dihydroisoquinoline group.
  • Properties : Higher molecular weight (446.5 g/mol) and aromatic bond count (12 vs. 8 in the target compound) .
  • Applications : Ligand for fatty acid-binding proteins (FABP4/FABP5), studied for metabolic disorder therapeutics .

2-(4-(4,9-Diethoxy-1-oxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)-N-(phenylsulfonyl)acetamide

  • Key Difference : Ethoxy substitutions and sulfonamide group.
  • Properties : Enhanced lipophilicity (logP ~4.2) and bioavailability.
  • Applications : Prostaglandin receptor modulator; priced at $77/25 mg for research use .

Research Findings and Trends

  • Stereochemical Impact : The (1R,2R) configuration of the target compound shows higher enantioselectivity in binding to FABP5 compared to its (1S,2S) counterpart, as observed in crystallographic studies .
  • Synthetic Utility : Cyclopropane analogs (e.g., Compound C) exhibit superior reactivity in Rh-catalyzed reactions, enabling high-yield synthesis of strained systems .
  • Thermodynamic Stability : Cyclohexane-based derivatives (e.g., Target Compound) demonstrate greater thermal stability (Tₘ > 200°C) compared to linear-chain analogs .

Preparation Methods

Chiral Cyclohexane Intermediate Synthesis

The compound’s core structure suggests the use of a pre-formed (1R,2R)-cyclohexanecarboxylic acid derivative. A plausible route involves:

  • Chiral resolution : Starting with racemic trans-2-aminocyclohexanecarboxylic acid, enzymatic or chemical resolution could isolate the (1R,2R)-enantiomer.
  • Protection of functional groups : The carboxylic acid may be protected as an ester (e.g., methyl or tert-butyl) to prevent undesired reactions during subsequent steps.

Isoindole-1,3-dione Formation

The benzo[f]isoindole-1,3-dione moiety is typically synthesized via:

  • Condensation reaction : Reacting naphthalene-2,3-dicarboxylic anhydride with the chiral cyclohexane amine intermediate under reflux in a polar aprotic solvent (e.g., DMF or THF).
    $$
    \text{Cyclohexane-amine} + \text{Naphthalic anhydride} \xrightarrow{\Delta, \text{DMF}} \text{Target compound}
    $$
  • Acid-catalyzed cyclization : Using catalytic p-toluenesulfonic acid (PTSA) to facilitate imide ring closure.

Optimized Reaction Conditions

Parameter Condition Purpose
Solvent Dimethylformamide (DMF) High polarity for anhydride solubility
Temperature 80–100°C Accelerate condensation
Catalyst PTSA (5 mol%) Facilitate imide formation
Reaction Time 12–24 hours Ensure complete conversion
Workup Aqueous NaHCO₃ wash, crystallization Isolate product and remove impurities

Stereochemical Control

  • Asymmetric synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s thiourea) may enforce the (1R,2R) configuration during cyclohexane ring formation.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester derivatives of the undesired enantiomer.

Purification and Characterization

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients for intermediate purification.
  • Crystallization : Final product recrystallized from ethanol/water mixtures to enhance enantiomeric purity.
  • Analytical data :
    • HRMS : m/z 324.1234 (calc. for C₁₉H₁₇NO₄ [M+H]⁺)
    • Optical rotation : [α]²⁵D = +58° (c = 1, MeOH)

Challenges and Considerations

  • Racemization risk : High temperatures during imide formation may compromise stereochemistry, necessitating mild conditions.
  • Yield optimization : Reported yields for analogous compounds range from 40–65%, depending on the purity of chiral intermediates.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (1R,2R)-configured cyclohexanecarboxylic acid derivatives, and how are stereochemical outcomes controlled?

  • Methodological Answer : Enantioselective synthesis often employs chiral catalysts or auxiliaries. For example, continuous-flow synthesis (e.g., β-aminocyclohexanecarboxylic acid derivatives) uses immobilized chiral catalysts to enhance enantiomeric excess (ee) and reduce reaction times . The stereochemistry of the cyclohexane ring can be controlled via asymmetric hydrogenation or enzymatic resolution . Key parameters include temperature (-20°C to 80°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (1–5 mol%).
Example Reaction Conditions
Catalyst: Ru-(S)-BINAP (2 mol%)
Solvent: Methanol
Temperature: 50°C
Yield: 85% (ee >98%)

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration (e.g., chiral centers at C1 and C2) .
  • NMR spectroscopy : Distinct signals for isoindole (δ 7.5–8.2 ppm, aromatic protons) and cyclohexane (δ 1.2–2.5 ppm, axial/equatorial protons) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₆H₂₆N₂O₅ requires m/z 446.495) .

Q. What are the primary biological targets or mechanisms of action for phthalimide-containing compounds like this one?

  • Methodological Answer : The 1,3-dioxoisoindoline moiety acts as an acylating agent, targeting nucleophilic residues (e.g., lysine or cysteine) in enzymes or receptors. For example, it inhibits proteasomal activity by forming covalent adducts with catalytic threonine residues . Activity assays (e.g., fluorescence-based proteasome inhibition) quantify IC₅₀ values under varying pH (6.5–8.0) and incubation times (1–24 h).

Advanced Research Questions

Q. How can enantioselective synthesis challenges (e.g., racemization) be mitigated during scale-up?

  • Methodological Answer :

  • Low-temperature reactions : Reduce racemization risk (e.g., -30°C in DMF) .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during coupling reactions .
  • In-line monitoring : Employ FTIR or Raman spectroscopy in continuous-flow systems to detect enantiomeric drift .

Q. What computational approaches are used to predict binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with protein active sites (e.g., PDBe PDB ID: 1VV) .
  • Molecular dynamics (MD) simulations : GROMACS analyzes stability of ligand-receptor complexes over 100-ns trajectories .
  • QM/MM calculations : Assess electronic effects of the isoindole ring on acylation kinetics .

Q. How do researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like buffer composition (e.g., Tris-HCl vs. HEPES), ATP concentration (1–10 mM), and cell passage number .
  • Meta-analysis : Compare datasets using tools like Prism or R to identify outliers or batch effects.
  • Proteomic profiling : SILAC (stable isotope labeling) confirms target engagement specificity .

Q. What are the optimal strategies for analyzing degradation products under accelerated stability conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks .
  • LC-MS/MS : Identify hydrolyzed products (e.g., cyclohexanecarboxylic acid and isoindole fragments) using a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.